molecular formula C19H20N4O2 B3012215 (2-methoxypyridin-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034421-96-8

(2-methoxypyridin-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No. B3012215
CAS RN: 2034421-96-8
M. Wt: 336.395
InChI Key: JPFRXPRWYVBGQW-UHFFFAOYSA-N
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Description

The compound , (2-methoxypyridin-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone, is a complex organic molecule that likely exhibits interesting chemical and biological properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones involves the formation of imidazole and pyridine moieties, which are common structural features in the compound of interest . Additionally, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides, as described in the third paper, indicates the possibility of using relay catalysis to construct complex molecules with pyridine and pyrrole units . These methods could potentially be adapted for the synthesis of (2-methoxypyridin-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction and FT-IR spectroscopy . Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), have been employed to predict structural parameters and vibrational frequencies . These methods could be applied to the compound of interest to gain insights into its molecular geometry, electronic structure, and potential reactive sites.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of antimicrobial and antimycobacterial activities . Compounds with imidazole and pyridine moieties have shown significant biological activity, suggesting that (2-methoxypyridin-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone may also participate in biologically relevant chemical reactions. The relay catalysis approach mentioned in the synthesis of pyrrole derivatives indicates the potential for the compound to undergo nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized. For example, the crystal structure of a triazolobenzoxadiazocine derivative was found to be triclinic with specific space group parameters . Molecular Electrostatic Potential (MEP) maps and frontier molecular orbitals have been used to understand the surface properties and reactivity . These analyses can provide a foundation for predicting the properties of (2-methoxypyridin-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone, such as solubility, stability, and potential intermolecular interactions.

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, its potential biological activities, and its safety and hazards. Given the broad range of biological activities reported for imidazole derivatives , this compound could potentially be a candidate for the development of new drugs.

properties

IUPAC Name

(2-methoxypyridin-4-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-21-16-5-3-4-6-17(16)23(13)15-8-10-22(12-15)19(24)14-7-9-20-18(11-14)25-2/h3-7,9,11,15H,8,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFRXPRWYVBGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC(=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methoxypyridin-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone

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